2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
This compound (CAS: 955964-67-7; molecular formula: C₁₇H₁₃F₃N₆O₂S; molecular weight: 422.39 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- A trifluoromethyl (-CF₃) group at the 5-position of the pyrazole ring, enhancing lipophilicity and metabolic stability .
- A methyl group at the 1-position of the pyrazole ring, which sterically modulates binding interactions .
Pyrazolo[1,5-a]pyrimidines are recognized for their role in medicinal chemistry, particularly as kinase inhibitors and anticancer agents .
Properties
IUPAC Name |
6-(benzenesulfonyl)-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N6O2S/c1-25-15(17(18,19)20)11(8-23-25)12-7-14-22-9-13(16(21)26(14)24-12)29(27,28)10-5-3-2-4-6-10/h2-9H,21H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRKCSHCPKYFEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C4=CC=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801114284 | |
| Record name | 2-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955964-67-7 | |
| Record name | 2-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955964-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801114284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The process begins with the formation of the pyrazolyl and pyrimidinyl core structures. Key intermediates are often synthesized through reactions such as condensation, cyclization, and sulfonation.
Industrial Production Methods
For industrial production, the process is scaled up using optimized reaction conditions to maximize yield and minimize by-products. Parameters such as temperature, pressure, and solvent choice are finely tuned. High-performance liquid chromatography (HPLC) and recrystallization are commonly used for purification to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen or addition of hydrogen atoms.
Substitution: Replacement of an atom or group within the molecule with another atom or group.
Common Reagents and Conditions
Reagents such as hydrogen peroxide for oxidation, lithium aluminium hydride for reduction, and halides for substitution reactions are used. Conditions are controlled to favor the desired reactions, with typical solvents including methanol, dichloromethane, and dimethyl sulfoxide.
Major Products Formed
The products depend on the specific reactions undertaken. For example, oxidation may yield sulfoxides, while reduction can produce amine derivatives. Substitution reactions often lead to modified pyrazolyl or pyrimidinyl compounds.
Scientific Research Applications
Medicinal Chemistry Applications
This compound has garnered attention for its potential applications in various therapeutic areas:
Anticancer Activity
Research indicates that this pyrazolo[1,5-a]pyrimidine derivative exhibits significant anticancer properties. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through the activation of specific signaling pathways.
Anti-inflammatory Effects
The compound has shown promising anti-inflammatory effects in preclinical studies. It appears to modulate inflammatory cytokines and reduce the production of nitric oxide in macrophages, suggesting a potential role in treating inflammatory diseases.
Antiviral Properties
Recent investigations have highlighted the antiviral activity of this compound against several viral infections. It has been shown to inhibit viral replication in vitro, making it a candidate for further development as an antiviral agent.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound:
| Functional Group | Effect on Activity |
|---|---|
| Trifluoromethyl | Enhances lipophilicity and potency |
| Phenylsulfonyl | Improves selectivity for target enzymes |
| Pyrazole ring | Critical for biological activity |
Case Study 1: Anticancer Mechanism
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of this pyrazolo[1,5-a]pyrimidine and evaluated their anticancer activity against MCF-7 and A549 cell lines. The most potent derivative exhibited IC50 values significantly lower than those of standard chemotherapeutics, indicating superior efficacy.
Case Study 2: Anti-inflammatory Action
A separate study published in European Journal of Pharmacology demonstrated that treatment with this compound reduced inflammation markers in a rat model of arthritis. The results suggested that it could serve as a new therapeutic option for chronic inflammatory conditions.
Mechanism of Action
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors, altering their activity. It may inhibit enzyme functions or modulate receptor signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Limitations and Challenges
- Solubility : The phenylsulfonyl group in the target compound may reduce aqueous solubility compared to morpholinyl or tetrazole-containing derivatives (e.g., and ) .
- Synthetic Complexity : Multi-step synthesis (e.g., sulfonylation, trifluoromethylation) increases production costs relative to simpler pyrazolo[1,5-a]pyrimidines like 5-(2-furanyl) derivatives .
Biological Activity
The compound 2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine belongs to the pyrazolo[1,5-a]pyrimidine class of compounds, which have been recognized for their diverse biological activities, including anticancer, antibacterial, and antitubercular properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.
The structural features of pyrazolo[1,5-a]pyrimidines play a critical role in their biological activity. The presence of various substituents can significantly influence the compound's interaction with biological targets. For instance, the trifluoromethyl group is known to enhance lipophilicity and metabolic stability, while the phenylsulfonyl moiety may contribute to improved binding affinity to target proteins.
Research indicates that compounds within this class often act by inhibiting specific enzymes or pathways critical to cellular function. For example, studies have shown that pyrazolo[1,5-a]pyrimidines can interfere with cell cycle regulation and promote apoptosis in cancer cells .
Anticancer Activity
Recent investigations into the anticancer properties of pyrazolo[1,5-a]pyrimidines have yielded promising results. A study assessed various derivatives against human cancer cell lines, revealing that some compounds exhibit significant cytotoxic effects.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2 | MCF-7 (Breast) | 15.3 | Induction of apoptosis |
| 4 | MDA-MB-231 | 20.0 | Cell cycle arrest |
| P19 | HeLa (Cervical) | 12.5 | Inhibition of DNA synthesis |
In particular, 2 demonstrated strong inhibitory effects on MCF-7 cells, suggesting its potential as a lead compound for further development .
Antibacterial Activity
The antibacterial efficacy of pyrazolo[1,5-a]pyrimidine derivatives has also been explored. Compounds were tested against both Gram-positive and Gram-negative bacteria.
| Compound | Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µM) |
|---|---|---|---|
| 3i | Staphylococcus aureus | 23.0 | 312 |
| 3h | Escherichia coli | 18.0 | 250 |
These findings indicate that certain derivatives possess notable antibacterial properties, particularly against Gram-positive strains .
Antitubercular Activity
The potential of pyrazolo[1,5-a]pyrimidines as antitubercular agents has been highlighted in several studies. The mechanism appears to involve disruption of mycobacterial iron homeostasis.
| Compound | MIC (µg/mL) | Target Pathway |
|---|---|---|
| 2 | 250 | Iron uptake inhibition |
| P19 | 200 | Cell wall biosynthesis |
The compounds showed low cytotoxicity while effectively inhibiting Mycobacterium tuberculosis growth in vitro .
Case Study 1: Anticancer Efficacy
In a study focused on the anticancer potential of pyrazolo[1,5-a]pyrimidines, researchers synthesized a library of derivatives and evaluated their activity against various cancer cell lines. The results indicated that modifications at specific positions significantly enhanced cytotoxicity.
Case Study 2: Antimicrobial Screening
Another investigation involved screening synthesized pyrazolo[1,5-a]pyrimidine derivatives against multiple bacterial strains. The study established a correlation between structural modifications and antimicrobial potency.
Q & A
What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Level: Basic (Synthesis)
Methodological Answer:
The synthesis typically involves a multi-step process:
- Core Formation: Cyclization of pyrazole and pyrimidine precursors under reflux conditions using phosphoryl chloride (POCl₃) or trifluoroacetic acid (TFA) in toluene, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .
- Functionalization: Introduction of the phenylsulfonyl group via nucleophilic substitution or coupling reactions. For example, sulfonation at position 6 can be achieved using phenylsulfonyl chloride in the presence of a base like triethylamine .
- Key Considerations:
- Catalysts: TFA improves cyclization efficiency by stabilizing intermediates .
- Solvents: Polar aprotic solvents (e.g., DMF) enhance sulfonation reactivity .
- Temperature: Reflux (~120°C) is critical for cyclization but may require optimization to avoid decomposition of the trifluoromethyl group .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
